Milrinone, a pyridine derivative, is a potent pharmacological agent primarily used for its cardiovascular effects. It belongs to the class of drugs known as phosphodiesterase III inhibitors, which have a significant role in the management of heart failure. The therapeutic benefits of milrinone are attributed to its dual action as a positive inotropic and vasodilator agent, which enhances myocardial contractility and reduces preload and afterload on the heart12.
The primary mechanism by which milrinone exerts its effects is through the inhibition of myocardial phosphodiesterase III. This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP), which in turn increases calcium influx through voltage-dependent channels1. The increase in intracellular calcium is crucial for the positive inotropic effect, which is characterized by an increase in the force of contraction of the heart muscle. Additionally, milrinone's vasodilatory effects are also mediated by increased cAMP, which results in a reduction of systemic vascular resistance and heart filling pressures, thereby improving the pump function of the heart1.
Further studies have shown that milrinone's action may also involve the stimulation of calcium influx into the cardiac cell, which is suggested by the drug's response being modified by extracellular calcium concentration and other factors affecting calcium dynamics2. Moreover, milrinone shares structural homologies with thyroid hormone, and like thyroid hormone, it can stimulate myocardial membrane Ca2+-ATPase activity, which is essential for calcium reuptake during myocardial relaxation3.
Milrinone's most prominent application is in the field of cardiology, where it is used for the short-term management of acute heart failure. Its ability to improve hemodynamics without significantly increasing myocardial oxygen demand makes it a valuable agent in clinical settings. Direct coronary artery infusion of milrinone has been shown to increase left ventricular +dP/dt, a measure of contractility, and improve pump function as indicated by increased stroke work at lower left ventricular end-diastolic pressures1.
Apart from its inotropic and vasodilatory actions, milrinone has been observed to have electrophysiological effects on cardiac tissue. Studies on canine Purkinje fibers have demonstrated that milrinone can improve conduction and reduce refractoriness in ischemic conditions, which may have implications for its antiarrhythmic or arrhythmogenic potential. The drug's ability to restore conduction through areas of depressed conductivity suggests a possible role in the treatment of arrhythmias4.
Milrinone's structural similarity to thyroid hormone and its effect on Ca2+-ATPase activity suggest a potential thyromimetic action. This could open avenues for research into its use in conditions where modulation of thyroid hormone action is beneficial, although this application is still speculative and requires further investigation3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: